
(2-Phenylcyclopenten-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Phenylcyclopenten-1-yl)benzene: is an organic compound characterized by a cyclopentene ring substituted with two phenyl groups at the 1 and 2 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (2-Phenylcyclopenten-1-yl)benzene can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with phenyl-substituted reagents under specific conditions. For instance, the reaction of cyclopentadiene with diphenylacetylene in the presence of a catalyst can yield 1,2-diphenyl-1-cyclopentene. The reaction typically requires a solvent such as toluene and is conducted at elevated temperatures to facilitate the cycloaddition process .
Industrial Production Methods: Industrial production of 1,2-diphenyl-1-cyclopentene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Catalysts such as palladium or rhodium complexes are often employed to improve the selectivity and rate of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Phenylcyclopenten-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert 1,2-diphenyl-1-cyclopentene to its saturated analogs using reagents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of diphenylcyclopentanone.
Reduction: Formation of 1,2-diphenylcyclopentane.
Substitution: Formation of halogenated derivatives such as 1,2-diphenyl-3-bromocyclopentene.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2-Phenylcyclopenten-1-yl)benzene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: Research has explored the potential biological activities of 1,2-diphenyl-1-cyclopentene derivatives. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development .
Industry: In the industrial sector, 1,2-diphenyl-1-cyclopentene is used in the production of polymers and advanced materials. Its ability to undergo polymerization reactions makes it valuable in creating high-performance materials .
Wirkmechanismus
The mechanism of action of 1,2-diphenyl-1-cyclopentene involves its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The phenyl groups can participate in π-π interactions, enhancing the compound’s binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
1,2-Diphenylcyclopentane: A saturated analog of 1,2-diphenyl-1-cyclopentene.
1,2-Diphenylcyclopentadiene: A related compound with a diene structure.
1,2-Diphenylcyclopentanone: An oxidized derivative of 1,2-diphenyl-1-cyclopentene.
Uniqueness: (2-Phenylcyclopenten-1-yl)benzene is unique due to its unsaturated cyclopentene ring, which imparts distinct reactivity compared to its saturated or diene counterparts. This structural feature allows for a broader range of chemical transformations and applications .
Eigenschaften
CAS-Nummer |
1485-98-9 |
---|---|
Molekularformel |
C17H16 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
(2-phenylcyclopenten-1-yl)benzene |
InChI |
InChI=1S/C17H16/c1-3-8-14(9-4-1)16-12-7-13-17(16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
InChI-Schlüssel |
AUVWCPCEPJBZAG-UHFFFAOYSA-N |
SMILES |
C1CC(=C(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1CC(=C(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.